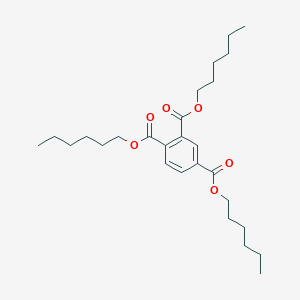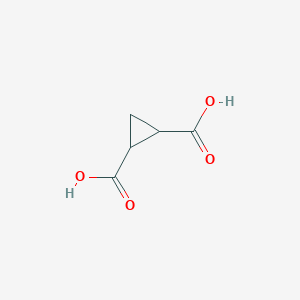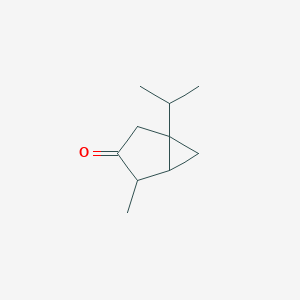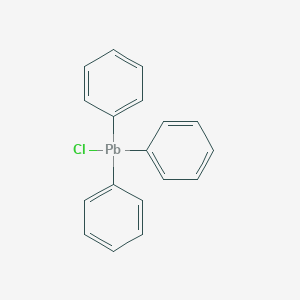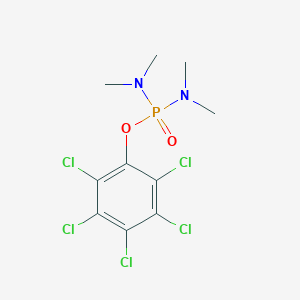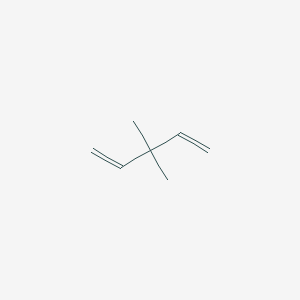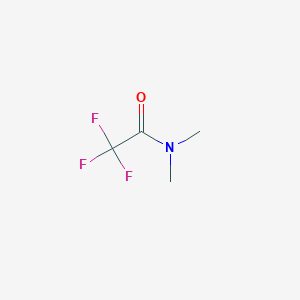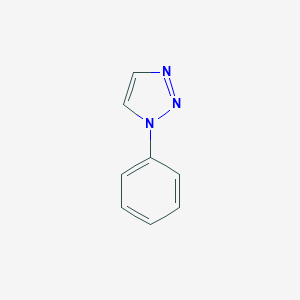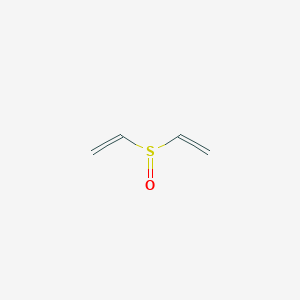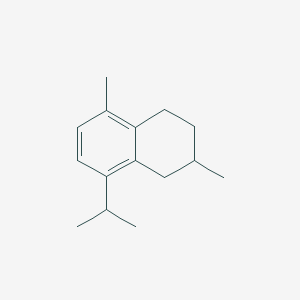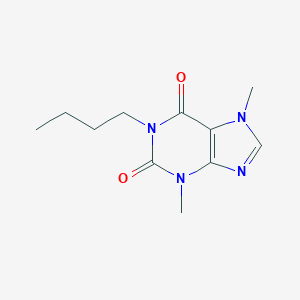
1-Butyltheobromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyltheobromine, also known as N-Butyltheobromine, is a derivative of theobromine, which is a naturally occurring compound found in cocoa beans. It is a xanthine alkaloid that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Butyltheobromine involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 1-Butyltheobromine can increase the levels of cAMP and cGMP in the brain, which can lead to increased neurotransmitter release and improved cognitive function.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Butyltheobromine can improve memory and learning in animal models. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. Additionally, 1-Butyltheobromine has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Butyltheobromine in lab experiments is its relative ease of synthesis. However, one limitation is that it is not widely available commercially, and researchers may need to synthesize it themselves. Additionally, more research is needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Orientations Futures
There are several future directions for research on 1-Butyltheobromine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of 1-Butyltheobromine and its effects on other neurotransmitter systems. Finally, more studies are needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Conclusion:
In conclusion, 1-Butyltheobromine is a promising compound for scientific research due to its potential applications in the treatment of neurological disorders, its neuroprotective and antioxidant properties, and its ability to inhibit phosphodiesterase enzymes. While more research is needed to fully understand its safety and efficacy, 1-Butyltheobromine holds great potential for future scientific research.
Méthodes De Synthèse
The synthesis of 1-Butyltheobromine involves the reaction of theobromine with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of the reaction is typically around 40-50%.
Applications De Recherche Scientifique
1-Butyltheobromine has shown potential in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and can inhibit the activity of enzymes that are involved in the degradation of neurotransmitters.
Propriétés
Numéro CAS |
1143-30-2 |
|---|---|
Nom du produit |
1-Butyltheobromine |
Formule moléculaire |
C11H16N4O2 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-butyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3 |
Clé InChI |
ZCUPBJOZMPROIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canonique |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
melting_point |
108.0 °C |
Autres numéros CAS |
1143-30-2 |
Solubilité |
0.02 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



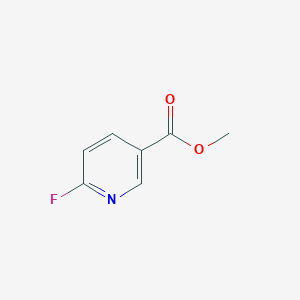
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
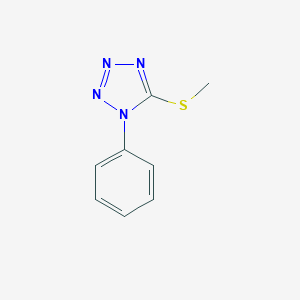
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
